molecular formula C22H24N4O4 B2622495 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide CAS No. 946272-83-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

Katalognummer B2622495
CAS-Nummer: 946272-83-9
Molekulargewicht: 408.458
InChI-Schlüssel: HEJZGGRLYLGDAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide, commonly known as EMA401, is a small molecule drug that has shown potential for treating chronic pain. This drug has undergone extensive scientific research, and its mechanism of action has been studied in detail.

Wirkmechanismus

The mechanism of action of EMA401 involves the inhibition of the ATP-sensitive potassium channels (KATP) in sensory neurons. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. The mechanism of action of EMA401 has been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.
Biochemical and Physiological Effects:
EMA401 has several biochemical and physiological effects that contribute to its efficacy in reducing pain. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and CGRP, which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. Additionally, EMA401 has been shown to reduce the expression of genes that are involved in pain signaling. The biochemical and physiological effects of EMA401 have been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

EMA401 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. EMA401 has been extensively studied, and its mechanism of action has been well characterized. Additionally, EMA401 has shown promising results in preclinical and clinical trials, which makes it an attractive candidate for further research.
However, there are also some limitations for lab experiments with EMA401. The synthesis method of EMA401 is complex and involves several steps, which can make it challenging to produce large quantities of the drug. Additionally, the efficacy of EMA401 may vary depending on the type of chronic pain being treated, which can make it challenging to generalize the results of lab experiments.

Zukünftige Richtungen

There are several future directions for research on EMA401. One potential direction is to investigate the efficacy of EMA401 in combination with other drugs for treating chronic pain. Another potential direction is to investigate the long-term effects of EMA401 on pain relief and quality of life. Additionally, further research is needed to understand the mechanism of action of EMA401 in more detail, which could lead to the development of more effective pain-relieving drugs.

Synthesemethoden

EMA401 is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method of EMA401 is complex and involves several steps, including the formation of intermediate compounds such as 4-chloro-3,5-dimethoxybenzamide and 6-ethoxy-2-methyl-4-aminopyrimidine. The final product is obtained by reacting the intermediate compounds with 4-aminophenol. The synthesis method of EMA401 has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

EMA401 has shown potential for treating chronic pain, and its scientific research application has been extensively studied. Studies have shown that EMA401 is effective in reducing pain caused by various conditions such as neuropathic pain, osteoarthritis, and cancer. EMA401 has been tested in preclinical and clinical trials, and the results have been promising. The scientific research application of EMA401 has opened up new avenues for the treatment of chronic pain.

Eigenschaften

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-6-8-17(9-7-16)26-22(27)15-10-18(28-3)12-19(11-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJZGGRLYLGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.